molecular formula C10H21NO2 B1464134 1-(2-Ethoxyethyl)piperidine-3-methanol CAS No. 763913-16-2

1-(2-Ethoxyethyl)piperidine-3-methanol

Cat. No. B1464134
CAS RN: 763913-16-2
M. Wt: 187.28 g/mol
InChI Key: AQSSZJLWWPCBKH-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)piperidine-3-methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C10H21NO2, and its molecular weight is 187.28 g/mol. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions
1-(2-Ethoxyethyl)piperidine-3-methanol serves as a precursor in the synthesis of a wide range of chemical compounds. For example, its derivatives have been used in Claisen-Schmidt type reactions to produce dienones, leading to the synthesis of hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines. These reactions demonstrate the compound's utility in creating complex molecular architectures with potential applications in material science and pharmacology (Koshetova et al., 2022).

Crystal Structure Analysis
The compound has also been instrumental in crystallography research, aiding in the understanding of molecular conformations and interactions. The study of its derivatives, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, has provided insights into the crystal structures of complex molecules, revealing their potential for further chemical modifications and applications in designing new materials with specific properties (Girish et al., 2008).

Antimicrobial Activity
Research into derivatives of this compound has also explored their potential antimicrobial properties. For instance, the synthesis of new pyridine derivatives involving 2-ethoxy ethanol has been reported to yield compounds with variable and modest antimicrobial activity against certain bacteria and fungi. This highlights the potential of such derivatives in the development of new antimicrobial agents (Patel et al., 2011).

Chemical Oxidation Processes
Additionally, the compound's role in facilitating chemical reactions, such as the indirect electrochemical oxidation of piperidin-4-ones, underscores its versatility in synthetic chemistry. These oxidation processes yield α-hydroxyketals, demonstrating the compound's utility in creating functionalized molecules for further chemical synthesis (Elinson et al., 2006).

Mechanism of Action

While the specific mechanism of action for 1-(2-Ethoxyethyl)piperidine-3-methanol is not mentioned in the search results, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers . They inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

[1-(2-ethoxyethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-13-7-6-11-5-3-4-10(8-11)9-12/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSSZJLWWPCBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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